molecular formula C7H7ClO B12301412 2-Chloroanisole-D3 (methyl-D3)

2-Chloroanisole-D3 (methyl-D3)

Cat. No.: B12301412
M. Wt: 145.60 g/mol
InChI Key: QGRPVMLBTFGQDQ-FIBGUPNXSA-N
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Description

2-Chloroanisole-D3 (methyl-D3) is an isotopically labeled compound with the chemical formula C7H7ClO. It is a derivative of 2-chloroanisole, where the methyl group is replaced with a deuterium-labeled methyl group (D3). This compound is primarily used in scientific research as a tracer or standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroanisole-D3 (methyl-D3) typically involves the deuteration of 2-chloroanisole. One common method is the reaction of 2-chloroanisole with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete deuteration of the methyl group .

Industrial Production Methods

Industrial production of 2-Chloroanisole-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloroanisole-D3 (methyl-D3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroanisole-D3 (methyl-D3) is widely used in scientific research, including:

    Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Environmental Studies: Tracing the fate and transport of chlorinated compounds in environmental samples.

    Pharmaceutical Research: Studying the metabolism and pharmacokinetics of chlorinated aromatic compounds.

    Material Science: Investigating the properties and behavior of deuterated compounds in various materials.

Mechanism of Action

The mechanism of action of 2-Chloroanisole-D3 (methyl-D3) is primarily related to its use as a tracer or standard. The deuterium labeling allows for precise tracking and quantification in analytical applications. The molecular targets and pathways involved depend on the specific research context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroanisole-D3 (methyl-D3) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for differentiation from non-labeled compounds, making it an invaluable tool in various research fields .

Properties

Molecular Formula

C7H7ClO

Molecular Weight

145.60 g/mol

IUPAC Name

1-chloro-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3

InChI Key

QGRPVMLBTFGQDQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1Cl

Canonical SMILES

COC1=CC=CC=C1Cl

Origin of Product

United States

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